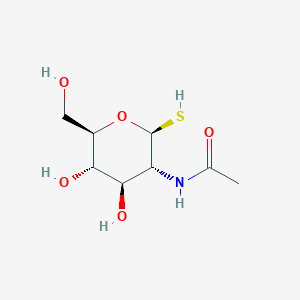

GlcNAc-SH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO5S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO5S/c1-3(11)9-5-7(13)6(12)4(2-10)14-8(5)15/h4-8,10,12-13,15H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 |

InChI Key |

VCMPRRSCFNIDNS-PVFLNQBWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1S)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1S)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Versatility of Thiol-Modified GlcNAc: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the chemical properties of thiol-modified N-acetylglucosamine (GlcNAc). It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, reactivity, and diverse applications of this crucial molecule. This document details the advantages of the thioglycosidic bond, which offers enhanced stability against enzymatic hydrolysis compared to its native O-glycosidic counterpart, making it an invaluable tool for studying the roles of O-GlcNAcylation in various biological processes. We present key quantitative data, detailed experimental protocols for its synthesis and bioconjugation, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding and practical application of thiol-modified GlcNAc in chemical biology and drug discovery.

Introduction: The Significance of Thiol-Modified GlcNAc

O-linked N-acetylglucosamine (O-GlcNAc) is a dynamic and widespread post-translational modification of nuclear and cytosolic proteins, playing a critical regulatory role in a multitude of cellular processes, including signal transduction, transcription, and cell cycle progression.[1][2][3] The study of O-GlcNAcylation has been challenging due to the labile nature of the O-glycosidic bond and the dynamic interplay between O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), the enzymes that add and remove the modification, respectively.[4][5]

Thiol-modified GlcNAc, where the anomeric oxygen is replaced by a sulfur atom to form a thioglycosidic linkage, provides a stable mimic of the natural O-GlcNAc modification. These S-linked analogs are resistant to enzymatic cleavage by glycosidases, allowing researchers to "trap" the modified state of a protein and investigate its downstream functional consequences without the complication of rapid enzymatic removal. This guide explores the fundamental chemical properties of thiol-modified GlcNAc and its applications as a powerful tool in glycobiology and therapeutic development.

Chemical Properties and Reactivity

The defining feature of thiol-modified GlcNAc is the C-S bond at the anomeric carbon, which imparts distinct chemical properties compared to the native C-O bond.

-

Stability: The thioglycosidic bond is significantly more resistant to acid-catalyzed and enzymatic hydrolysis than the corresponding O-glycosidic bond. This stability is crucial for in vitro and in vivo studies where the persistence of the GlcNAc modification is desired.

-

Nucleophilicity: The thiol group is a potent nucleophile, enabling a variety of chemoselective ligation reactions. This property is extensively utilized in bioconjugation, allowing for the site-specific attachment of GlcNAc to proteins and other biomolecules.

-

Reactivity: The anomeric thiol can readily participate in reactions such as Michael additions, thiol-ene click chemistry, and disulfide exchange, providing a versatile handle for chemical modifications and protein labeling.

Synthesis of Thiol-Modified GlcNAc

Both chemical and enzymatic methods have been developed for the synthesis of thiol-modified GlcNAc and its conjugates.

Chemical Synthesis

A notable advancement in the chemical synthesis of glycosyl thiols is the development of protection-free methods. One such approach involves the reaction of a reducing sugar with thioacetic acid in the presence of a coupling agent like 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in an aqueous medium, followed by hydrolysis of the anomeric thioacetate to yield the desired glycosyl thiol. This method avoids the often-tedious protection and deprotection steps common in carbohydrate chemistry.

Enzymatic Synthesis

Engineered glycosidases, termed "thioglycoligases," have emerged as powerful catalysts for the formation of thioglycosidic bonds. By mutating the catalytic acid/base residue of a glycoside hydrolase, the enzyme's hydrolytic activity is diminished, while its ability to catalyze the transfer of a glycosyl donor to a thiol-containing acceptor is enhanced. For instance, a mutant GH20 hexosaminidase from Streptomyces plicatus (SpHex E314A) can efficiently couple GlcNAc donors to a wide range of thiol acceptors, including cysteine residues in peptides and proteins, to form β-S-GlcNAc linkages.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of thiol-modified GlcNAc derivatives.

Table 1: Inhibitory Activity of Thiol-Modified GlcNAc Analogs

| Compound | Target Enzyme | Ki (μM) | Reference |

| VTPVC(S-propyl-UDP)TA | O-GlcNAc Transferase (OGT) | 1.3 |

Table 2: Reaction Yields for Synthesis of Thio-Linked Disaccharides

| Acceptor | Donor | Enzyme | Yield | Reference |

| 4-thio-pNP-GlcNAc | GlcNAc-oxazoline | SpHex E314A | Quantitative | |

| 3-thio-pNP-GlcNAc | GlcNAc-oxazoline | SpHex E314A | Quantitative | |

| 6-thio-pNP-GlcNAc | GlcNAc-oxazoline | SpHex E314A | Quantitative |

Experimental Protocols

Protocol for Enzymatic Synthesis of S-GlcNAcylated Peptides

This protocol is adapted from methodologies employing engineered thioglycoligases.

-

Reaction Setup: In a microcentrifuge tube, combine the cysteine-containing peptide (acceptor), a suitable GlcNAc donor (e.g., p-nitrophenyl-N-acetylglucosamine, pNP-GlcNAc), and the purified thioglycoligase (e.g., SpHex E314A) in a buffered solution (e.g., 50 mM sodium phosphate, pH 7.0).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified duration (e.g., 1-24 hours), monitoring the reaction progress by mass spectrometry or HPLC.

-

Quenching and Purification: Stop the reaction by heat inactivation of the enzyme or by the addition of a quenching agent. Purify the S-GlcNAcylated peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) and NMR spectroscopy.

Protocol for Thiol-Ene "Click" Bioconjugation

This protocol outlines the general steps for conjugating a thiol-modified GlcNAc to an alkene-containing biomolecule.

-

Preparation of Reactants: Dissolve the thiol-modified GlcNAc and the alkene-functionalized biomolecule in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

-

Initiation: Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) to the reaction mixture.

-

Photolysis: Expose the reaction mixture to UV light (e.g., 365 nm) for a defined period to initiate the radical-mediated thiol-ene reaction.

-

Purification: Purify the resulting conjugate using an appropriate chromatographic technique, such as size-exclusion or affinity chromatography.

-

Analysis: Characterize the conjugate using SDS-PAGE, mass spectrometry, and other relevant analytical methods to confirm successful ligation.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to thiol-modified GlcNAc.

Caption: Comparison of dynamic O-GlcNAcylation and stable S-GlcNAcylation.

Caption: Workflow for the enzymatic synthesis of S-GlcNAcylated peptides.

Caption: Inhibition of O-GlcNAc Transferase (OGT) by a thiol-modified bisubstrate inhibitor.

Applications in Research and Drug Development

The unique chemical properties of thiol-modified GlcNAc have led to its widespread use in several areas of biomedical research:

-

Probing O-GlcNAc Biology: S-GlcNAcylated proteins serve as invaluable tools to elucidate the functional roles of O-GlcNAcylation on specific proteins. By creating stable mimics, researchers can study the impact of this modification on protein stability, protein-protein interactions, and enzyme activity.

-

Enzyme Inhibition: Thiol-modified analogs of OGT substrates have been developed as potent and specific inhibitors of this key enzyme. These inhibitors are crucial for dissecting the roles of OGT in cellular signaling and for validating it as a therapeutic target in diseases such as cancer and diabetes.

-

Bioconjugation and Chemical Probes: The reactivity of the thiol group has been exploited to develop chemical probes for detecting and enriching O-GlcNAc-modified proteins. Thiol-modified GlcNAc can be incorporated into proteins and subsequently labeled with reporter tags (e.g., fluorophores, biotin) for visualization and pull-down experiments.

-

Drug Delivery: The stability and biocompatibility of thioglycosides make them attractive for the development of novel drug delivery systems and glycan-based therapeutics.

Conclusion

Thiol-modified GlcNAc is a cornerstone of modern chemical glycobiology. Its enhanced stability and chemical versatility provide researchers with a powerful toolkit to investigate the complex world of O-GlcNAcylation. The continued development of novel synthetic methods and applications for these molecules promises to further unravel the intricate roles of this vital post-translational modification in health and disease, paving the way for new diagnostic and therapeutic strategies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Synthesis and Biological Applications of O-GlcNAcylated Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]

GlcNAc-SH Stability and Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-acetylglucosamine-1-thiol (GlcNAc-SH). Given the limited publicly available stability data specific to this compound, this guide integrates established principles of thiol chemistry with practical recommendations for its handling, storage, and stability assessment. The information presented here is intended to guide researchers in maintaining the integrity of this compound for reliable experimental outcomes.

Introduction to this compound

N-acetylglucosamine-1-thiol (this compound) is a thiol-derivatized monosaccharide of significant interest in biomedical research and drug development. The presence of a reactive thiol group at the anomeric carbon makes it a valuable tool for various applications, including the synthesis of glycoconjugates, the study of protein O-GlcNAcylation mimics, and the development of targeted drug delivery systems. However, this reactive thiol moiety also renders the molecule susceptible to degradation, primarily through oxidation. Understanding and mitigating these degradation pathways are crucial for ensuring the compound's purity, potency, and shelf-life.

Core Concepts of Thiol Stability

The stability of this compound is intrinsically linked to the chemistry of its thiol group. Thiols (R-SH) are prone to oxidation, which can lead to the formation of various products, most commonly disulfides (R-S-S-R). This process can be influenced by several factors:

-

Oxygen: The presence of atmospheric oxygen is a primary driver of thiol oxidation.[1]

-

pH: The rate of thiol oxidation is generally pH-dependent. In alkaline conditions, the thiolate anion (R-S⁻) is more prevalent and is more susceptible to oxidation than the protonated thiol.

-

Metal Ions: Trace amounts of metal ions, such as copper and iron, can catalyze the oxidation of thiols.[2]

-

Light: Exposure to light, particularly UV light, can promote the formation of reactive oxygen species and accelerate thiol degradation.[3]

The primary degradation pathway for this compound is the oxidation of its thiol group to form a disulfide dimer. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[1]

Recommended Storage and Handling Conditions

Based on general principles for storing thiol-containing compounds, the following conditions are recommended for this compound to minimize degradation.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or below. | Low temperatures slow down the rate of chemical reactions, including oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to oxygen, a key driver of thiol oxidation.[4] |

| Form | Store as a dry, solid powder. | Reduces mobility of molecules and exposure to dissolved oxygen compared to solutions. |

| Light | Protect from light by using amber vials or storing in the dark. | Prevents photolytic degradation. |

| pH (for solutions) | Prepare solutions in degassed, acidic to neutral buffers (pH 6.0-7.5). | Minimizes the formation of the more reactive thiolate anion. |

| Additives (for solutions) | Consider the addition of a chelating agent like EDTA to buffers. | Sequesters trace metal ions that can catalyze oxidation. |

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for experimental use, its stability should be periodically assessed. The following are detailed methodologies for key experiments.

Quantification of Free Thiols using Ellman's Assay

This colorimetric assay is a widely used method for quantifying free thiol groups.

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

-

This compound sample

-

DTNB solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

-

Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

-

Cysteine or Glutathione (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Standard Curve:

-

Prepare a series of known concentrations of cysteine or glutathione in the reaction buffer.

-

Add 50 µL of each standard to a well in the microplate.

-

Add 50 µL of the reaction buffer to a well to serve as a blank.

-

-

Prepare Sample:

-

Dissolve the this compound sample in the reaction buffer to a known concentration.

-

Add 50 µL of the sample solution to a well.

-

-

Reaction:

-

Add 100 µL of the DTNB solution to all wells (standards, sample, and blank).

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank from the standards and the sample.

-

Plot the absorbance of the standards versus their concentration to create a standard curve.

-

Determine the concentration of free thiols in the this compound sample from the standard curve.

-

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact this compound from its degradation products, allowing for a more precise quantification of its purity over time.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound and its oxidized disulfide form will have different retention times, enabling their individual quantification.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

This compound sample

-

Forced degradation reagents (e.g., hydrogen peroxide for oxidation, acid, base)

Procedure:

-

Method Development and Validation:

-

Develop a gradient elution method that provides good separation between this compound and its potential degradation products.

-

To generate degradation products for method validation, perform forced degradation studies. Expose this compound to conditions such as:

-

Oxidative: 3% hydrogen peroxide at room temperature.

-

Acidic: 0.1 M HCl at 60°C.

-

Basic: 0.1 M NaOH at 60°C.

-

Thermal: 60°C.

-

Photolytic: Exposure to UV light.

-

-

Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

-

-

Sample Analysis:

-

Dissolve the this compound sample in a suitable solvent (e.g., water or mobile phase A).

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile at an appropriate wavelength (e.g., 210-220 nm).

-

-

Data Analysis:

-

Identify and quantify the peak corresponding to intact this compound and any degradation product peaks.

-

The stability of this compound is determined by the percentage of the intact drug remaining over time.

-

Signaling Pathways Involving GlcNAc

GlcNAc and its derivatives are involved in numerous cellular signaling pathways. Understanding these pathways is crucial for researchers using this compound in biological studies.

O-GlcNAcylation and the Cellular Stress Response

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is crucial for regulating cellular responses to various stressors.

O-GlcNAcylation in the cellular stress response.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines a logical workflow for a comprehensive stability assessment of this compound.

References

A Technical Guide to S-Linked N-Acetylglucosamine (GlcNAc-SH): A Stable Analog for Probing Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-linked N-acetylglucosamine (GlcNAc-SH or S-GlcNAcylation) is a post-translational modification (PTM) where a single N-acetylglucosamine sugar is attached to the thiol group of a cysteine residue on a protein. While structurally similar to the abundant and dynamic O-GlcNAcylation found on serine and threonine residues, S-GlcNAcylation possesses a key biochemical distinction: its stability. The enzyme responsible for removing O-GlcNAc, O-GlcNAcase (OGA), cannot hydrolyze the S-glycosidic bond, rendering S-GlcNAcylation a functionally irreversible modification in most biological contexts. This guide provides an in-depth overview of the discovery, biological context, and, most importantly, the application of S-GlcNAc as a powerful research tool to investigate the complex roles of its O-linked counterpart in cellular signaling, metabolism, and disease.

The Biochemical Landscape of S-GlcNAcylation

Discovery and Enzymology

The well-studied O-GlcNAc modification is a dynamic PTM regulated by the balanced action of O-GlcNAc Transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[1][2][3] This rapid cycling, akin to phosphorylation, allows O-GlcNAcylation to act as a nutrient sensor and regulate thousands of intracellular proteins involved in transcription, stress response, and signal transduction.[4][5]

In this context, S-GlcNAcylation was discovered as a naturally occurring PTM in mammals. Research has established that OGT, the same enzyme responsible for adding O-GlcNAc to serine and threonine residues, can also catalyze the attachment of GlcNAc to cysteine side chains. However, a critical divergence was found in its removal: OGA does not appear to remove the S-linked sugar. This inherent stability makes S-GlcNAcylation a unique modification. While its endogenous regulatory functions are still being explored, this stability has been leveraged by researchers to create non-hydrolyzable mimics of O-GlcNAc, enabling precise studies of site-specific glycosylation.

Comparison: S-GlcNAcylation vs. O-GlcNAcylation

The fundamental differences between these two modifications are crucial for understanding the utility of this compound in research.

References

- 1. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional crosstalk among oxidative stress and O-GlcNAc signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Contrasting the Metabolic Fates of GlcNAc and its Thiolated Analog, GlcNAc-SH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the metabolic pathways of N-acetylglucosamine (GlcNAc), a fundamental amino sugar, and its thiol-containing analog, GlcNAc-SH. While GlcNAc is a key player in cellular metabolism and signaling, this compound and related thiolated derivatives are emerging as powerful tools for studying and manipulating these processes. This document will elucidate the distinct metabolic routes of these molecules, present quantitative data, detail experimental protocols, and visualize the involved pathways to offer a comprehensive resource for researchers in glycobiology and drug development.

Introduction: The Significance of GlcNAc and the Advent of this compound

N-acetylglucosamine (GlcNAc) is a vital monosaccharide in eukaryotes. It is a structural component of biopolymers like chitin and peptidoglycan[1]. In mammals, its most prominent role is as the precursor for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the donor substrate for all glycosylation reactions. A key downstream pathway is the O-GlcNAcylation of nuclear and cytoplasmic proteins, a dynamic post-translational modification akin to phosphorylation that regulates a vast array of cellular processes, including signal transduction, transcription, and metabolism[2][3]. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as diabetes, cancer, and neurodegenerative disorders[4][5].

Thiol-modified GlcNAc (this compound) and its derivatives are synthetic analogs designed as research tools. These molecules, where a hydroxyl group is replaced by a thiol group, are generally not metabolized in the same manner as their natural counterparts. Instead, they serve as probes to study O-GlcNAcylation, as inhibitors of enzymes involved in GlcNAc metabolism, or as building blocks for creating stable glycomimetics. A significant recent discovery is the natural occurrence of S-GlcNAcylation, the attachment of GlcNAc to cysteine residues, which can be enzymatically mediated by O-GlcNAc transferase (OGT). This finding adds another layer of complexity to the roles of GlcNAc in cellular signaling.

This guide will dissect the metabolic journey of natural GlcNAc and contrast it with the known interactions and applications of this compound, providing a clear understanding of their distinct roles in biological systems.

Metabolic Pathways: A Tale of Two Sugars

The metabolic fates of GlcNAc and this compound are fundamentally different. GlcNAc is readily integrated into cellular metabolism, whereas this compound is primarily a tool for chemical biology.

The Metabolic Pathway of N-acetylglucosamine (GlcNAc)

GlcNAc is primarily metabolized through two main pathways: the Hexosamine Biosynthetic Pathway (HBP) and the salvage pathway.

-

Hexosamine Biosynthetic Pathway (HBP): This de novo pathway synthesizes UDP-GlcNAc from glucose. Roughly 2-5% of cellular glucose is shunted into the HBP. The pathway integrates metabolites from glucose, amino acid, fatty acid, and nucleotide metabolism, making UDP-GlcNAc a key nutrient sensor. The end product, UDP-GlcNAc, is the donor for O-GlcNAcylation, catalyzed by O-GlcNAc transferase (OGT). O-GlcNAc is removed by O-GlcNAcase (OGA), allowing for dynamic cycling of this modification.

-

Salvage Pathway: Cells can also utilize extracellular GlcNAc through the salvage pathway. GlcNAc is transported into the cell and phosphorylated by N-acetylglucosamine kinase (NAGK) to GlcNAc-6-phosphate. This intermediate then enters the HBP to be converted to UDP-GlcNAc.

The following diagram illustrates the central role of the HBP in producing UDP-GlcNAc for O-GlcNAcylation.

The Metabolic Fate and Applications of this compound

Currently, there is no evidence to suggest that exogenously supplied this compound is metabolized through the canonical HBP or salvage pathways to a significant extent. The thiol group alters the chemical properties of the sugar, making it a poor substrate for the enzymes of these pathways. Instead, this compound and its derivatives are utilized in several ways:

-

Probes for S-GlcNAcylation: With the discovery of endogenous S-GlcNAcylation, this compound can be used as a standard or probe in studies aimed at identifying and quantifying this modification on cysteine residues of proteins.

-

Enzyme Inhibitors: Thiolated sugar analogs can act as inhibitors of glycosidases and glycosyltransferases. For example, they can be used to probe the active sites of enzymes like OGA.

-

Synthesis of Thioglycosides: this compound is a precursor for the synthesis of thioglycosides, which are O-glycoside mimics with enhanced stability against enzymatic hydrolysis. These stable analogs are invaluable for structural biology studies and as potential therapeutic agents.

The following diagram illustrates the primary applications of this compound.

Quantitative Data Summary

Direct quantitative comparisons of the metabolic flux of GlcNAc versus this compound are not available in the literature, as they follow distinct paths. However, we can summarize key quantitative parameters related to GlcNAc metabolism and O-GlcNAcylation dynamics.

| Parameter | Value/Range | Biological Context | Reference |

| Glucose flux into HBP | 2-5% of total glucose uptake | Varies with cell type and metabolic state | |

| Cellular UDP-GlcNAc Concentration | Varies (µM to low mM range) | Dependent on nutrient availability | |

| OGT Km for UDP-GlcNAc | ~1-50 µM | Varies with protein substrate | |

| OGA Km for O-GlcNAc peptides | ~1-2 µM | Relatively consistent across substrates | |

| O-GlcNAc Turnover Rate | Varies widely (minutes to hours) | Protein and site-specific |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of GlcNAc metabolism and O-GlcNAcylation.

Quantification of UDP-GlcNAc Levels

This protocol describes an enzymatic microplate assay for the quantification of UDP-GlcNAc from cell or tissue extracts.

Materials:

-

Recombinant human OGT

-

O-GlcNAc-acceptor peptide-BSA conjugate

-

Anti-O-GlcNAc antibody (e.g., RL2)

-

HRP-conjugated secondary antibody

-

Amplex UltraRed reagent

-

UDP-GlcNAc standard

-

Polar metabolite extraction buffers (e.g., methanol/chloroform/water)

Procedure:

-

Metabolite Extraction: Extract polar metabolites from samples using a methanol/chloroform/water procedure.

-

Plate Coating: Coat a 96-well MaxiSorp plate with the O-GlcNAc-acceptor peptide-BSA conjugate.

-

Standard Curve: Prepare a serial dilution of the UDP-GlcNAc standard.

-

Enzymatic Reaction: Add the extracted metabolites or standards to the wells along with a master mix containing OGT. Incubate to allow the O-GlcNAcylation of the coated peptide.

-

Immunodetection: Wash the plate and add the primary anti-O-GlcNAc antibody, followed by the HRP-conjugated secondary antibody.

-

Signal Development: Add Amplex UltraRed and measure fluorescence.

-

Quantification: Determine UDP-GlcNAc concentrations in the samples by comparison to the standard curve.

The workflow for this assay is depicted below.

Chemoenzymatic Labeling and Detection of O-GlcNAcylated Proteins

This method allows for the sensitive detection of O-GlcNAcylated proteins by attaching a tag (e.g., biotin) for subsequent analysis.

Materials:

-

Cell lysate

-

Y298L mutant galactosyltransferase (GalT)

-

UDP-GalNAz (N-azidoacetylgalactosamine)

-

Biotin-alkyne

-

Click chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin-HRP for Western blotting

Procedure:

-

Lysis: Lyse cells in a buffer containing OGA inhibitors (e.g., Thiamet-G).

-

Chemoenzymatic Labeling: Incubate the lysate with the mutant GalT and UDP-GalNAz. The GalT will transfer the GalNAz to O-GlcNAc residues.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding biotin-alkyne and the click chemistry reagents. This will attach biotin to the azido-sugar.

-

Analysis: The biotinylated proteins can now be detected by Western blotting with streptavidin-HRP, enriched using streptavidin beads for mass spectrometry, or visualized using fluorescently tagged alkynes.

The logical relationship of this experimental approach is shown below.

Conclusion

References

- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 3. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cracking the O-GlcNAc Code in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Thiol-Linked N-Acetylglucosamine (GlcNAc-SH) in O-GlcNAcylation Studies

For: Researchers, scientists, and drug development professionals.

Abstract: The dynamic and reversible nature of O-linked N-acetylglucosamine (O-GlcNAc) modification of serine and threonine residues presents a significant challenge for elucidating its precise role in cellular processes. The constant cycling, mediated by O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA), complicates efforts to study the functional consequences of glycosylation at specific sites. This technical guide details an innovative chemical biology strategy that leverages the enzymatic promiscuity of OGT to install a stable thiol-linked analog of O-GlcNAc (S-GlcNAc) onto cysteine residues. This approach, utilizing what can be functionally considered "GlcNAc-SH" at the protein level, allows for the production of proteins with "permanently" fixed glycosylation at a target site, thereby enabling detailed structural and functional investigation. This guide provides an in-depth overview of the core principles, detailed experimental protocols for both in vitro and in vivo systems, and a summary of applications for this powerful technique in research and drug development.

Introduction to O-GlcNAcylation and the Challenge of Dynamic Modification

O-GlcNAcylation is a crucial post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins.[1] This process is highly dynamic, with the addition and removal of O-GlcNAc being tightly regulated by two key enzymes: O-GlcNAc Transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[2][3] This rapid cycling allows O-GlcNAcylation to function as a cellular nutrient sensor and a key regulator in a vast array of biological processes, including signal transduction, transcription, and metabolism.[4]

However, this very dynamism makes it difficult to study the direct functional consequence of a specific O-GlcNAcylation event. Traditional methods often capture a transient state or a population-average of modification, hindering efforts to answer site-specific questions. To overcome this, researchers have developed a strategy to create a stable mimic of the O-GlcNAc modification that resists enzymatic removal.

Core Concept: S-GlcNAcylation as a Stable O-GlcNAc Analog

The key to creating a stable mimic lies in the promiscuity of OGT. While OGT's native substrates are serine and threonine residues, it can also catalyze the transfer of GlcNAc to the thiol group (-SH) of cysteine residues, forming a thio-glycosidic bond (S-GlcNAcylation). The resulting S-GlcNAc modification is a remarkably effective O-GlcNAc analog with one critical feature: it is resistant to hydrolysis by OGA.

This stability transforms a dynamic modification into a static one, allowing researchers to "lock" a protein in its glycosylated state at a specific, predetermined site by mutating the target serine or threonine to a cysteine (Ser/Thr → Cys). This enables unprecedented control for dissecting the function of site-specific glycosylation.

References

- 1. Quantitative proteomic analysis of the association between decreasing O-GlcNAcylation and metastasis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemical tools for studying O-GlcNAc [summit.sfu.ca]

- 4. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis of S-GlcNAcylated Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Glycosylation

Protein glycosylation, the covalent attachment of sugar moieties to proteins, is a critical post-translational modification (PTM) that governs protein folding, stability, and function[1]. While N-linked (to asparagine) and O-linked (to serine/threonine) glycosylation are well-established fields of study, a newer modification, the attachment of N-acetylglucosamine (GlcNAc) to a cysteine residue via a thioglycosidic bond (S-GlcNAcylation), has emerged as a novel PTM in mammals[2].

This modification, also referred to as S-linked GlcNAc, represents a significant analytical challenge due to the unique chemistry of the sulfur-carbohydrate bond. Unlike the consensus sequences that can guide the identification of N-glycans, S-GlcNAcylation sites lack a clear predictive motif, necessitating robust and precise analytical methods for their discovery and characterization[2]. Evidence suggests that O-GlcNAc Transferase (OGT), the same enzyme responsible for adding GlcNAc to serine and threonine residues, may also catalyze S-GlcNAcylation[2]. The functional significance of S-GlcNAcylation is an active area of research, with speculation that it may compete with or replace O-GlcNAcylation and phosphorylation, adding another layer of regulatory complexity to cellular signaling[2].

This guide provides an in-depth overview of the core methodologies required for the structural elucidation of S-GlcNAc containing glycoproteins, with a focus on mass spectrometry, nuclear magnetic resonance spectroscopy, and chemical synthesis.

Core Analytical Methodology: Mass Spectrometry

Mass spectrometry (MS) is the cornerstone technique for identifying S-GlcNAcylation and pinpointing the exact modification site. The primary challenge in the MS analysis of any glycopeptide is the labile nature of the glycosidic bond, which tends to break under typical fragmentation conditions.

Fragmentation Techniques: ETD vs. CID

Collision-Induced Dissociation (CID) is a common fragmentation method that relies on energetic collisions to break peptide bonds. However, with glycopeptides, the low-energy pathway of breaking the glycosidic bond dominates, leading to the loss of the GlcNAc moiety from the peptide backbone. While this "neutral loss" can indicate the presence of a modification, it prevents the localization of that modification to a specific amino acid residue.

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that is essential for preserving labile PTMs like S-GlcNAcylation. ETD utilizes radical anions to induce cleavage of the peptide backbone (producing c- and z-type fragment ions) while leaving fragile side-chain modifications, including the S-linked GlcNAc, intact on the resulting fragments. This preservation is critical for unambiguously assigning the modification to a specific cysteine residue. The fragmentation of S-GlcNAcylated peptides in ETD is characterized by a side-chain loss, similar to that observed for other alkyl-cysteine residues.

Quantitative Data: Characteristic Mass Spectrometry Fragments

The high-resolution mass measurement of precursor and fragment ions allows for confident identification. The mass of a GlcNAc moiety is 203.07937 Da.

| Ion Type | Description | Expected Mass Shift (Da) | Technique |

| Precursor Ion | Mass of the peptide + S-GlcNAc modification. | +203.07937 | MS1 (Orbitrap, TOF) |

| Neutral Loss | Precursor ion loses the GlcNAc moiety. | -203.07937 | CID / HCD |

| Oxonium Ion | Characteristic fragment ion of GlcNAc. | m/z 204.086 | CID / HCD |

| c- and z-ions | Peptide backbone fragments with the S-GlcNAc still attached. | +203.07937 on Cys-containing fragments | ETD / ECD |

| Side-chain loss | Characteristic loss from the modified Cysteine residue upon ETD. | Varies | ETD / ECD |

Experimental Protocol: Glycopeptide Enrichment and LC-MS/MS Analysis

This protocol outlines a general workflow for the identification of S-GlcNAc sites from a complex protein mixture.

1. Materials and Reagents:

-

Protein lysate from cells or tissue.

-

Dithiothreitol (DTT), Iodoacetamide (IAA).

-

Trypsin (or other protease).

-

Wheat Germ Agglutinin (WGA)-Agarose beads.

-

LWAC Buffer (e.g., 25 mM Tris pH 7.8, 300 mM NaCl, 5 mM CaCl2).

-

GlcNAc solution (for elution).

-

LC-MS grade solvents (water, acetonitrile, formic acid).

2. Procedure:

-

Protein Extraction and Digestion:

-

Lyse cells/tissues and quantify protein concentration.

-

Reduce disulfide bonds with DTT and alkylate free cysteines with IAA. Note: This step alkylates cysteines not involved in disulfide bonds or S-GlcNAcylation.

-

Perform in-solution or in-gel digestion of proteins with trypsin overnight.

-

-

Glycopeptide Enrichment:

-

Equilibrate a WGA-agarose column with LWAC buffer. WGA binds terminal GlcNAc residues, enriching for both O- and S-GlcNAcylated peptides.

-

Load the peptide digest onto the column.

-

Wash the column extensively with LWAC buffer to remove unmodified peptides.

-

Elute the bound glycopeptides using a competitive buffer containing 20-300 mM GlcNAc.

-

Desalt the eluted fractions using a C18 solid-phase extraction cartridge.

-

-

LC-MS/MS Analysis:

-

Resuspend the enriched peptides in an appropriate solvent (e.g., 0.1% formic acid in water).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer capable of ETD (e.g., an Orbitrap Fusion or similar).

-

Separate peptides using a reverse-phase gradient (e.g., 5-40% acetonitrile over 60-120 minutes).

-

Set up a data-dependent acquisition method.

-

Acquire high-resolution MS1 scans in the Orbitrap.

-

Select precursor ions for fragmentation using both CID and ETD. This "decision tree" approach allows CID to identify potential glycopeptides (via neutral loss) and triggers a higher-quality ETD scan for site localization.

-

-

Data Analysis:

-

Search the raw data against a relevant protein database using a search engine (e.g., Mascot, Sequest, MaxQuant).

-

Specify trypsin as the enzyme, allowing for missed cleavages.

-

Set carbamidomethylation of cysteine as a fixed modification.

-

Set oxidation of methionine, and GlcNAc on Cysteine, Serine, and Threonine as variable modifications (+203.07937 Da).

-

Analyze the ETD spectra manually or with specialized software to validate site assignments based on the presence of c- and z-ions containing the mass modification.

-

Core Analytical Methodology: NMR Spectroscopy

While MS is ideal for identification and site localization, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of the glycan and the stereochemistry of the thioglycosidic linkage in solution.

Role in Structural Elucidation

NMR can provide detailed information on:

-

Anomeric Configuration: Distinguishing between α- and β-linkages based on the chemical shift and coupling constants of the anomeric proton (H1).

-

Linkage Analysis: Through-bond (e.g., HMBC) and through-space (e.g., NOESY) correlations between the anomeric proton of the GlcNAc and the protons on the cysteine side chain can confirm the linkage point.

-

Conformation: The overall 3D structure of the glycopeptide and the orientation of the glycan relative to the peptide backbone can be determined by analyzing a full set of NMR constraints.

Key NMR experiments include:

-

1D 1H: Provides initial assessment of sample purity and chemical shifts.

-

2D COSY/TOCSY: Identifies protons within the same spin system (i.e., within the GlcNAc residue).

-

2D HSQC: Correlates protons with their directly attached carbons.

-

2D HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, crucial for identifying the trans-glycosidic linkage.

-

2D NOESY/ROESY: Identifies protons that are close in space, providing conformational information.

Quantitative Data: Representative NMR Chemical Shifts

Precise chemical shifts are highly dependent on the local chemical environment. The following table provides representative 1H and 13C chemical shifts for a β-S-linked GlcNAc moiety attached to a cysteine residue, based on general knowledge of glycan NMR.

| Atom | Representative 1H Shift (ppm) | Representative 13C Shift (ppm) |

| GlcNAc H1/C1 | ~4.5 - 4.8 | ~85 - 88 |

| GlcNAc H2/C2 | ~3.6 - 3.9 | ~55 - 58 |

| GlcNAc H3/C3 | ~3.4 - 3.7 | ~73 - 76 |

| GlcNAc H4/C4 | ~3.3 - 3.6 | ~70 - 72 |

| GlcNAc H5/C5 | ~3.4 - 3.7 | ~75 - 78 |

| GlcNAc H6/C6 | ~3.7 - 3.9 | ~61 - 63 |

| NAc CH3 | ~2.0 - 2.1 | ~23 - 24 |

| Cys Cα | ~4.0 - 4.5 | ~53 - 56 |

| Cys Cβ | ~2.8 - 3.2 | ~38 - 42 |

Note: These are estimated values. Actual shifts must be determined empirically.

Experimental Protocol: NMR Analysis of a Synthetic S-GlcNAc Peptide

This protocol assumes the availability of a purified, synthetic S-GlcNAc glycopeptide, which is often required to obtain sufficient material for NMR analysis.

-

Sample Preparation:

-

Synthesize or purify >1 mg of the target S-GlcNAc glycopeptide. Purity should be >95% as determined by HPLC and MS.

-

Lyophilize the sample multiple times from 99.9% D2O to exchange labile protons.

-

Dissolve the final sample in ~500 µL of 99.96% D2O or a suitable buffer (e.g., phosphate buffer in D2O) to a final concentration of 1-5 mM.

-

Transfer the sample to a high-quality NMR tube.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity and resolution.

-

Acquire a standard set of 1D and 2D NMR experiments at a constant temperature (e.g., 298 K). This should include 1H, COSY, TOCSY (with a mixing time of ~80 ms), HSQC, and HMBC (optimized for ~8 Hz coupling).

-

Acquire a 2D NOESY or ROESY experiment with a mixing time of 200-400 ms to detect through-space interactions.

-

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances of the GlcNAc and the peptide, starting from the well-resolved anomeric proton (H1).

-

Use TOCSY to walk through the sugar spin system and COSY to confirm adjacent protons.

-

Use HSQC to assign the corresponding carbon resonances.

-

Crucially, look for a key HMBC correlation between the GlcNAc H1 proton and the cysteine Cβ carbon to confirm the S-glycosidic linkage.

-

Analyze NOESY cross-peaks to determine inter-residue proximities and establish the 3D conformation.

-

Chemical Synthesis: Enabling Structural Studies

The chemical synthesis of S-linked glycopeptides is indispensable for the field. Synthetically produced, homogenous glycopeptides serve as:

-

Analytical Standards: To confirm the identity of S-GlcNAcylated peptides found in biological samples.

-

Probes for Biological Assays: To investigate the functional role of the modification.

-

Material for Structural Studies: To provide the large quantities of pure material needed for techniques like NMR spectroscopy.

A common synthetic strategy involves the reaction of a thiol-containing peptide (with a free cysteine) with a glycosyl donor, such as a peracetylated glycosyl bromide, often under basic conditions. The resulting S-linked glycosides are notably more stable against enzymatic cleavage compared to their O-linked counterparts, making them valuable tools for biological investigation.

Biological Context and Signaling Interplay

The discovery of S-GlcNAcylation opens up new questions about its role in cellular regulation. Like the well-studied O-GlcNAcylation, it is a dynamic modification found on nuclear and cytoplasmic proteins. A key hypothesis is that S-GlcNAcylation, O-GlcNAcylation, and phosphorylation may engage in crosstalk, competing for modification sites or influencing each other on adjacent sites. For instance, S-GlcNAcylation on a cysteine residue might sterically hinder a kinase from phosphorylating a nearby serine or prevent OGT from modifying that same serine residue. Understanding this interplay is a major goal for future research and will rely heavily on the robust structural identification methods outlined in this guide.

References

An In-depth Technical Guide to the Discovery and History of N-acetylglucosamine-1-thiol (GlcNAc-SH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglucosamine-1-thiol (GlcNAc-SH), a thiol-containing derivative of the ubiquitous monosaccharide N-acetylglucosamine (GlcNAc), has emerged as a valuable tool in glycobiology and drug discovery. Its unique chemical properties, particularly the reactive thiol group at the anomeric position, have enabled its use in a variety of applications, from the synthesis of stable glycomimetics to the study of complex biological pathways. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound. It details key experimental protocols, presents quantitative data in a structured format, and illustrates relevant biochemical pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers and professionals working in the fields of chemical biology, glycobiology, and drug development.

Introduction

N-acetylglucosamine (GlcNAc) is a fundamental building block of numerous essential biomolecules, including chitin, peptidoglycan, and various glycoproteins and glycolipids.[1] The dynamic post-translational modification of intracellular proteins with a single GlcNAc moiety, known as O-GlcNAcylation, is a critical regulatory mechanism analogous to phosphorylation, influencing a vast array of cellular processes.[2][3] The study of these processes often requires chemical tools that can mimic or intercept the natural biological pathways.

N-acetylglucosamine-1-thiol (this compound), also referred to as 2-acetamido-2-deoxy-1-thio-β-D-glucopyranose, is one such tool. The replacement of the anomeric hydroxyl group of GlcNAc with a thiol group imparts unique reactivity, making it a versatile substrate for various chemical ligations. This guide will delve into the historical context of its discovery, provide detailed synthetic methodologies, summarize its physicochemical properties, and explore its application in the context of O-GlcNAc signaling.

Discovery and History

The exploration of thiosugars, carbohydrates in which one or more oxygen atoms are replaced by sulfur, dates back to the early 20th century. These analogs were initially synthesized to probe the role of the ring oxygen in carbohydrate chemistry and biology. The synthesis of 1-thiosugars, where the anomeric hydroxyl group is replaced by a thiol, was a significant advancement, providing access to more stable glycoside mimics.

The first documented synthesis of 2-acetamido-2-deoxy-1-thio-β-D-glucopyranosides, the class of compounds to which this compound belongs, was reported in a 1973 publication in Carbohydrate Research by Matta, Johnson, Girotra, and Barlow.[4] This seminal work laid the foundation for the use of this compound in glycobiology research. The authors described a method for the synthesis of these thioglycosides, opening the door for their use as enzyme inhibitors and as building blocks for more complex carbohydrate structures.

Since its initial synthesis, this compound has been utilized in a growing number of applications. Its role as a research tool has expanded with the advent of "click chemistry," particularly the thiol-ene reaction, which provides a highly efficient method for conjugating this compound to various molecules.[5] This has been instrumental in the development of synthetic glycoproteins and in the study of carbohydrate-protein interactions.

Physicochemical and Biochemical Properties

A comprehensive understanding of the properties of this compound is essential for its effective application. The following tables summarize key quantitative data for the parent molecule, N-acetylglucosamine (GlcNAc), and its thiol derivative, this compound. Data for this compound is less commonly reported and has been compiled from various sources.

Table 1: Physical and Chemical Properties of N-acetylglucosamine (GlcNAc)

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₆ | |

| Molecular Weight | 221.21 g/mol | |

| Melting Point | 211 °C (decomposes) | |

| Solubility in Water | 50 mg/mL | |

| Appearance | White to off-white powder | |

| CAS Number | 7512-17-6 |

Table 2: Properties of N-acetylglucosamine-1-thiol (this compound)

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₅S | Inferred |

| Molecular Weight | 237.27 g/mol | Inferred |

| Synonyms | 2-acetamido-2-deoxy-1-thio-β-D-glucopyranose | |

| Reactivity | Anomeric thiol enables nucleophilic addition and thiol-ene reactions |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The following protocol is a generalized procedure based on established methods for the anomeric thiolation of N-acetylglucosamine.

General Synthesis of this compound from Peracetylated GlcNAc

This two-step procedure involves the conversion of the readily available N-acetyl-D-glucosamine to its peracetylated form, followed by the introduction of the anomeric thiol.

Step 1: Peracetylation of N-acetyl-D-glucosamine

-

Materials:

-

N-acetyl-D-glucosamine (GlcNAc)

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Stir plate and stir bar

-

Round bottom flask

-

Separatory funnel

-

-

Procedure:

-

Suspend N-acetyl-D-glucosamine in a round bottom flask with dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding it to a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the peracetylated GlcNAc.

-

Step 2: Anomeric Thiolation

-

Materials:

-

Peracetylated GlcNAc

-

Thiourea

-

Dry acetone

-

Sodium metabisulfite

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Hydrochloric acid (HCl) (concentrated)

-

Rotary evaporator

-

Reflux condenser

-

Stir plate and stir bar

-

Round bottom flask

-

-

Procedure:

-

Dissolve the peracetylated GlcNAc in dry acetone in a round bottom flask.

-

Add thiourea to the solution.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add a solution of sodium metabisulfite in water.

-

Reflux the mixture for an additional period.

-

Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product is the acetylated this compound. Deacetylation can be achieved using standard methods (e.g., Zemplén deacetylation with sodium methoxide in methanol) to yield the final this compound product.

-

Experimental Workflow Diagram

Role in O-GlcNAc Signaling Pathway

This compound is not a natural component of the O-GlcNAc signaling pathway. Instead, its significance lies in its utility as a chemical tool to study this pathway. The O-GlcNAc signaling cascade involves the dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.

This compound can be used to create stable mimics of O-GlcNAcylated proteins. The thioether linkage formed through reactions with this compound is resistant to cleavage by OGA. This allows researchers to generate proteins with a permanent "O-GlcNAc-like" modification at specific sites, enabling the study of the functional consequences of this modification without the complication of its dynamic removal.

O-GlcNAc Cycling Pathway Diagram

Experimental Use of this compound in Studying O-GlcNAcylation

The following diagram illustrates how this compound can be used in a thiol-ene "click" reaction to generate a stable S-linked glycopeptide, which serves as a mimic of an O-GlcNAcylated peptide.

Conclusion

Since its initial synthesis reported in 1973, N-acetylglucosamine-1-thiol has become an indispensable tool for chemical biologists and drug discovery scientists. Its unique reactivity allows for the construction of stable glycomimetics that are resistant to enzymatic cleavage, providing a powerful means to investigate the functional roles of O-GlcNAcylation. This technical guide has provided a historical perspective on the discovery of this compound, detailed methodologies for its synthesis, compiled available quantitative data, and illustrated its application in the context of the O-GlcNAc signaling pathway. As our understanding of the "O-GlcNAc code" continues to expand, the utility of versatile chemical probes like this compound will undoubtedly continue to grow, paving the way for new discoveries and therapeutic interventions.

References

- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiol-ene “click” reactions and recent applications in polymer and materials synthesis [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Cellular Mechanism of Action of N-Acetylglucosamine-1-thiol (GlcNAc-SH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of N-acetylglucosamine-1-thiol (GlcNAc-SH), a thiol-derivatized monosaccharide, within a cellular context. This compound primarily functions as a precursor to S-linked N-acetylglucosamine (S-GlcNAc), a stable mimic of the dynamic post-translational modification O-linked N-acetylglucosamine (O-GlcNAcylation). By forming an O-GlcNAcase (OGA)-resistant thioether linkage with cysteine residues on proteins, S-GlcNAcylation allows for the study of the functional consequences of O-GlcNAcylation in a stable, non-hydrolyzable state. Furthermore, derivatives of this compound, such as α-GlcNAc thiolsulfonate, have been shown to directly inhibit OGA, the enzyme responsible for removing O-GlcNAc from proteins. This guide details the molecular interactions of this compound, its impact on key cellular signaling pathways, including the unfolded protein response and tau phosphorylation, and provides detailed experimental protocols and quantitative data to facilitate further research and drug development.

Introduction: The Significance of O-GlcNAcylation

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is regulated by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. O-GlcNAcylation plays a crucial role in a multitude of cellular processes, including signal transduction, transcription, and the cellular stress response. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer.

The dynamic nature of O-GlcNAcylation makes it challenging to study its specific effects on protein function. The rapid cycling of this modification often obscures the direct consequences of its presence on a particular protein. This is where this compound and its derivatives become invaluable research tools.

This compound: A Tool to Stabilize O-GlcNAcylation

This compound serves as a precursor for the formation of S-GlcNAcylated proteins. When introduced into a biological system, the thiol group of this compound can form a stable thioether bond with the side chain of cysteine residues within proteins. This S-GlcNAcylation is resistant to cleavage by OGA, effectively locking the protein in a "permanently" glycosylated state at that specific site. This stability allows researchers to investigate the structural and functional consequences of O-GlcNAcylation without the interference of its dynamic removal.

Mechanism of S-GlcNAcylation

The formation of S-GlcNAcylated proteins can be achieved through two primary methods:

-

Solid-Phase Peptide Synthesis (SPPS): A synthetic GlcNAc-cysteine building block can be incorporated into a peptide sequence during SPPS. This allows for the precise placement of the S-GlcNAc modification at a desired location within the peptide.

-

Enzymatic Addition by OGT: O-GlcNAc transferase has been shown to catalyze the formation of S-GlcNAc on cysteine residues, in addition to its canonical activity on serine and threonine. This allows for the enzymatic synthesis of S-GlcNAcylated proteins.

This compound Derivatives as Direct OGA Inhibitors

While this compound itself is primarily a precursor, its derivatives have been developed as direct inhibitors of OGA. One such derivative is α-GlcNAc thiolsulfonate. This compound has been shown to inhibit OGA activity, providing another avenue to increase cellular O-GlcNAcylation levels.

Quantitative Data on OGA Inhibition

The following table summarizes the available quantitative data for the inhibition of OGA by a this compound derivative.

| Compound | Target | Inhibition Type | Ki (µM) | Citation |

| α-GlcNAc thiolsulfonate | short OGA | Reversible | 10 | [1][2] |

| α-GlcNAc thiolsulfonate | long OGA | Irreversible | - | [1][2] |

Cellular Signaling Pathways Modulated by Increased O-GlcNAcylation

By either forming stable S-GlcNAcylated proteins or by directly inhibiting OGA, this compound and its derivatives lead to an overall increase in protein O-GlcNAcylation. This has profound effects on various cellular signaling pathways.

The Unfolded Protein Response (UPR)

The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). O-GlcNAcylation has been shown to be intricately linked to the UPR. Increased O-GlcNAcylation can protect cells from ER stress, in part by modulating the activity of key UPR components. The transcription factor X-box binding protein 1 (XBP1), a central player in the UPR, can enhance O-GlcNAcylation, creating a feedback loop that helps restore protein homeostasis.[3]

Tau Phosphorylation and Aggregation

In neurodegenerative diseases such as Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles. There is a well-established reciprocal relationship between O-GlcNAcylation and phosphorylation of tau. Increased O-GlcNAcylation of tau has been shown to reduce its phosphorylation at several sites and inhibit its aggregation. The use of OGA inhibitors, which elevate O-GlcNAcylation, has demonstrated therapeutic potential in animal models of tauopathy. S-GlcNAcylated tau protein serves as a valuable tool to directly study how this modification impacts tau biology without the confounding variable of phosphorylation changes induced by kinase/phosphatase activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on cellular processes.

Synthesis of S-GlcNAcylated Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a GlcNAc-cysteine building block into a peptide.

Materials:

-

Fmoc-Cys(Ac3-β-D-GlcNAc)-OH building block

-

Fmoc-protected amino acids

-

Rink amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the desired Fmoc-amino acid (or the Fmoc-Cys(Ac3-β-D-GlcNAc)-OH building block) in DMF.

-

Add HBTU, HOBt, and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the S-GlcNAcylated peptide by mass spectrometry.

Western Blot Analysis of Protein O-GlcNAcylation

This protocol describes the detection of total protein O-GlcNAcylation in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

OGA inhibitor (e.g., Thiamet-G) for positive control treatment

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the experimental compound (or an OGA inhibitor as a positive control). Wash cells with ice-cold PBS and lyse in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

Immunoprecipitation of O-GlcNAcylated Proteins

This protocol allows for the enrichment of O-GlcNAcylated proteins from a complex mixture.

Materials:

-

Cell lysate (prepared as in 5.2)

-

Anti-O-GlcNAc antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

-

Pre-clearing Lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Remove the beads by centrifugation.

-

Add the anti-O-GlcNAc antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with wash buffer.

-

-

Elution: Elute the O-GlcNAcylated proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting with an antibody against a specific protein of interest or by mass spectrometry for proteomic identification.

Quantitative Analysis of O-GlcNAcylation by Mass Spectrometry

Mass spectrometry offers a powerful tool for the site-specific identification and quantification of O-GlcNAcylation.

General Workflow:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using an enzyme such as trypsin.

-

Enrichment of O-GlcNAcylated Peptides: Due to the low stoichiometry of O-GlcNAcylation, enrichment is often necessary. This can be achieved through various methods, including:

-

Lectin affinity chromatography: Using lectins that specifically bind to GlcNAc.

-

Antibody-based enrichment: Similar to immunoprecipitation (Protocol 5.3).

-

Chemoenzymatic labeling: Attaching a tag (e.g., biotin) to the O-GlcNAc moiety for affinity purification.

-

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the O-GlcNAcylated peptides, pinpoint the exact sites of modification, and quantify the relative abundance of these peptides between different samples.

Conclusion

This compound and its derivatives are powerful tools for elucidating the complex roles of O-GlcNAcylation in cellular function and disease. By enabling the study of stable S-GlcNAcylated proteins and through the direct inhibition of OGA, these compounds provide researchers with the means to dissect the intricate interplay between O-GlcNAcylation and other cellular processes. The insights gained from such studies are crucial for the development of novel therapeutic strategies targeting diseases associated with dysregulated O-GlcNAcylation, particularly in the fields of neurodegeneration and metabolic disorders. This guide provides the foundational knowledge and experimental frameworks to empower researchers in this exciting and rapidly evolving area of study.

References

An In-depth Technical Guide to the Potential Off-Target Effects of GlcNAc-SH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglucosamine (GlcNAc) and its analogs are pivotal tools in glycobiology research, primarily for studying the dynamic post-translational modification known as O-GlcNAcylation. Thiol-modified GlcNAc (GlcNAc-SH) and its cell-permeable per-O-acetylated form are often employed as chemical probes for metabolic labeling and studying glycan-protein interactions. While invaluable, the introduction of a reactive thiol group raises concerns about potential off-target effects that could confound experimental results and lead to misinterpretation of data. This technical guide provides a comprehensive overview of the potential off-target effects of this compound, detailed experimental protocols to assess these effects, and a framework for interpreting the resulting data.

Potential Off-Target Effects of this compound

The primary off-target concerns with this compound stem from the reactivity of the thiol group and the metabolic processing of the sugar analog. These can be broadly categorized into three main areas: non-enzymatic protein modification, disruption of cellular redox homeostasis, and metabolic interference.

Non-Enzymatic Protein S-GlcNAcylation

A significant off-target effect of per-O-acetylated monosaccharides, including presumably per-O-acetylated this compound, is the non-enzymatic modification of cysteine residues on intracellular proteins. This phenomenon, termed "S-glyco-modification," occurs through a β-elimination reaction followed by a Michael addition[1]. In the alkaline microenvironment of the cell, the acetyl groups on the sugar can be eliminated, forming a reactive α,β-unsaturated aldehyde. This electrophilic intermediate can then react with nucleophilic cysteine thiols on nearby proteins, forming a stable carbon-sulfur bond. This results in the covalent attachment of the sugar moiety to proteins in a non-enzymatic and potentially widespread manner, leading to false positives in studies aimed at identifying O-GlcNAcylated proteins.

Disruption of Cellular Redox Homeostasis

The introduction of an exogenous thiol in the form of this compound can potentially perturb the delicate redox balance within the cell.

-

Interaction with Glutathione (GSH): this compound could react with oxidized glutathione (GSSG) or other oxidized species, thereby altering the GSH/GSSG ratio, a key indicator of cellular redox status. Conversely, this compound itself could be oxidized, contributing to the pool of reactive oxygen species (ROS).

-

Reaction with Reactive Oxygen Species (ROS): The thiol group of this compound can directly react with and scavenge ROS. While this may appear beneficial, it can interfere with studies investigating oxidative stress by masking the true levels of ROS.

Metabolic Interference

Once inside the cell, this compound may be recognized by enzymes of the hexosamine biosynthetic pathway (HBP), leading to several potential off-target metabolic consequences.

-

Competition with Endogenous Substrates: this compound or its phosphorylated metabolites could compete with their natural counterparts (GlcNAc, GlcNAc-6-P, GlcNAc-1-P) for binding to enzymes in the HBP. This could alter the flux through the pathway and affect the levels of the crucial donor substrate, UDP-GlcNAc.

-

Formation of Aberrant Metabolites: If metabolized, this compound could be converted into a thiol-containing UDP-sugar analog. The downstream fate of such an analog is unknown and could lead to its incorporation into other glycoconjugates or inhibition of glycosyltransferases.

-

Toxicity from Acetate Release: The use of per-O-acetylated this compound leads to the intracellular release of acetate upon deacetylation by esterases. High concentrations of acetate can be toxic to cells.

Quantitative Data on Off-Target Effects

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the types of quantitative data that should be generated to assess its off-target effects, based on studies of similar compounds.

| Off-Target Effect | Parameter to Measure | Typical Range of Effect (for related compounds) | Reference/Method |

| Cytotoxicity | IC50 (half-maximal inhibitory concentration) | µM to mM range, highly cell-type dependent. | MTT or other cell viability assays[2][3][4][5]. |

| Non-enzymatic S-GlcNAcylation | Number and identity of S-GlcNAcylated proteins | Can be extensive, affecting hundreds of proteins. | Mass spectrometry-based proteomics. |

| Redox Disruption | Change in GSH/GSSG ratio | Dose-dependent; can cause significant shifts. | HPLC or luminescence-based assays. |

| Redox Disruption | Fold-change in intracellular ROS levels | Can be dose- and time-dependent. | Fluorescent probes like DCFH-DA. |

| Metabolic Interference | Percent change in UDP-GlcNAc levels | Can lead to either depletion or accumulation. | LC-MS/MS. |

Experimental Protocols

To rigorously assess the potential off-target effects of this compound, a series of well-controlled experiments are necessary. The following sections provide detailed protocols for key experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the dose-dependent toxicity of this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (and/or its per-O-acetylated form)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-